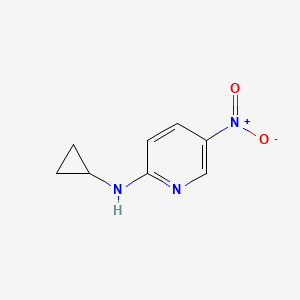![molecular formula C15H13N B1597259 2,4-Dimethylbenzo[h]quinoline CAS No. 605-67-4](/img/structure/B1597259.png)
2,4-Dimethylbenzo[h]quinoline
Descripción general
Descripción
2,4-Dimethylbenzo[h]quinoline is a chemical compound with the formula C15H13N . It has been isolated from the leaves of Lasiocarpa americana and is known to inhibit bacterial growth by inhibiting protein synthesis .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethylbenzo[h]quinoline consists of a total of 31 bonds. There are 18 non-H bonds, 16 multiple bonds, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 1 Pyridine .Physical And Chemical Properties Analysis
2,4-Dimethylbenzo[h]quinoline has a molecular weight of 207.2704 . Its density is 1.129g/cm3, and it has a boiling point of 370.2ºC at 760 mmHg . The melting point is 52 °C .Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Nonlinear Optical Properties
2,4-Dimethylbenzo[h]quinoline derivatives have been characterized using spectroscopic methods and Density Functional Theory (DFT) calculations. These studies provide insights into their molecular structure, electronic properties, and nonlinear optical (NLO) behavior, indicating potential applications in photonic and optoelectronic devices. The research on the spectroscopic characterization and NLO analyses of related benzo[h]quinoline derivatives demonstrates their promising applications in these fields (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photophysical Properties and Molecular Logic Switches
Research on amino derivatives of pyrazolo[3,4-b]quinoline, a related structure to 2,4-Dimethylbenzo[h]quinoline, has revealed interesting photophysical properties. These derivatives have been studied for their solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. Their potential as molecular logic switches in computing and sensing technologies has been highlighted (Uchacz et al., 2016).
Fluorescent Material for Light-Emitting Devices
Pyrazolo[3,4-b]quinoline derivatives, structurally similar to 2,4-Dimethylbenzo[h]quinoline, have been identified as efficient organic fluorescent materials. Their stability in various solvents and potential use in light-emitting devices has been studied, along with their quenching processes in different chemical environments (Mu et al., 2010).
Corrosion Inhibition
Studies on quinoline derivatives, including structures related to 2,4-Dimethylbenzo[h]quinoline, have explored their use as corrosion inhibitors. Their effectiveness in protecting metals against corrosion in various environments has been evaluated, indicating their potential application in industrial maintenance (Singh, Srivastava, & Quraishi, 2016).
Antiviral Properties
Certain quinoline-based compounds, related to 2,4-Dimethylbenzo[h]quinoline, have shown antiviral properties against human immunodeficiency virus (HIV). Their mechanism involves inhibition of HIV transcription through the modulation of nuclear factor-kappaB (NF-kappaB) and specificity protein-1 (SP1), suggesting potential therapeutic applications (Bedoya et al., 2010).
Biomedical Imaging
The development of fluorescent probes based on quinoline derivatives for imaging purposes has been a focus of recent research. These probes have applications in tracking biological processes, such as superoxide anion in organisms, and have been used in studies for lung inflammation and other medical conditions (Li et al., 2017).
Propiedades
IUPAC Name |
2,4-dimethylbenzo[h]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-10-9-11(2)16-15-13(10)8-7-12-5-3-4-6-14(12)15/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSXZUORXQYBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209239 | |
| Record name | Benzo(h)quinoline, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylbenzo[h]quinoline | |
CAS RN |
605-67-4 | |
| Record name | Benzo(h)quinoline, 2,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(h)quinoline, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol](/img/structure/B1597187.png)







